Boc-Neopentylgly-OH;Boc-gamma-Me-Leu-OH;Boc-Tba-OH

Description

Properties

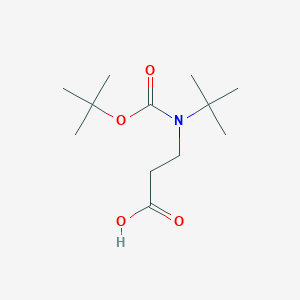

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)13(8-7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15) |

InChI Key |

NXOIYKZEZSKOME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CCC(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Background

Boc-Neopentylglycine is a protected amino acid derivative where the amino group is protected by the tert-butyloxycarbonyl (Boc) group. This protection is crucial for peptide synthesis to prevent unwanted reactions at the amino group.

Preparation Method

The preparation of Boc-protected amino acids such as Boc-Neopentylglycine typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base to maintain alkaline conditions. A method analogous to that used for Boc-glycine preparation can be adapted here, as detailed in patent CN104276964A, which describes an industrially scalable, high-yield, and environmentally safer process for Boc-glycine that can be extended to Boc-Neopentylglycine with modifications for solubility and reactivity differences.

- Dissolve neopentylglycine in water or a water-organic solvent mixture.

- Adjust pH to alkaline (pH ≥ 10) using sodium bicarbonate or sodium hydrogen carbonate solution.

- Add di-tert-butyl dicarbonate ((Boc)2O) in batches under stirring, controlling temperature to optimize yield and minimize impurities.

- Remove impurities by extraction with normal hexane or other suitable solvents.

- Acidify the aqueous phase (pH 1–3) with hydrochloric acid and extract the Boc-protected product using dioxane or ethyl acetate.

- Wash the organic layer to neutrality, dry over anhydrous sodium sulfate, and crystallize by adding hexane.

- Filter and dry the final product.

Yield and Purity

- Yields reported for Boc-glycine preparation by this method reach approximately 93.87%, indicating potential for high efficiency with Boc-Neopentylglycine.

- Purity is ensured by multiple extraction and washing steps, followed by crystallization.

Preparation of Boc-gamma-Methylleucine (Boc-gamma-Me-Leu-OH)

Background

Boc-gamma-Methylleucine is a Boc-protected derivative of gamma-methylleucine, an unusual amino acid used in peptide synthesis to modify peptide properties.

Preparation Method

The synthesis of Boc-gamma-Methylleucine follows similar Boc-protection strategies as with standard amino acids, involving:

- Reaction of gamma-methylleucine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate or sodium hydrogen carbonate.

- Use of peptide coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) for coupling Boc-protected amino acids to other peptides or amino acid esters.

- Typical solvents include ethyl acetate and aqueous phases for extraction and purification.

- Reaction monitoring by thin layer chromatography (TLC) and characterization by IR, NMR, and mass spectrometry.

General Peptide Coupling Procedure Involving Boc-gamma-Me-Leu-OH

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Boc-gamma-Me-Leu-OH (1 mmol), TBTU (1.1 mmol), HOBt.H2O, ethyl acetate (7 mL) | Stir 10 min to activate carboxyl group |

| 2 | Add H-AA-OMe (1.2 mmol), DIPEA (3 mmol) | Stir 12 h for coupling |

| 3 | Extract with ethyl acetate, wash with Na2CO3, brine, citric acid, brine | Purify product |

| 4 | Dry over anhydrous sodium sulfate, filter, concentrate | Obtain crude product |

Deprotection

- Saponification of methyl esters using NaOH in methanol.

- Final deprotection of Boc group using trifluoroacetic acid (TFA) and triethylsilane in dichloromethane.

- Purification by recrystallization and isolation by pH adjustment to isoelectric point.

Preparation of Boc-Tetrabutylammonium Hydroxide (Boc-Tba-OH)

Background

Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium base commonly used in organic synthesis. Boc-TBAH refers to the Boc-protected form or a related derivative involving Boc protection in the synthesis of related compounds.

Preparation Method

According to patent CN102030665A, Tetrabutylammonium hydroxide is prepared industrially by:

- Mixing potassium hydroxide and methanol in a weight ratio of approximately 0.8–1:1 to form a potassium methoxide solution.

- Adding tetrabutylammonium bromide and methanol in a 1:2 weight ratio.

- Stirring rapidly to induce precipitation of the TBAH crude product.

- Filtering under reduced pressure to isolate the crude product.

- Adding deionized water and heating to reflux at 35–50 °C for 3 hours.

- Cooling to crystallize and isolate pure TBAH as white crystals.

This method improves yield, purity, and economic efficiency.

Application to Boc-Tba-OH

While direct Boc protection of TBAH is uncommon, the preparation of the TBAH base is critical for coupling reactions involving Boc-protected amino acids, including Boc-Tba-OH derivatives used in peptide synthesis.

Comparative Summary Table of Preparation Methods

| Compound | Key Reagents | Solvent System | Reaction Conditions | Purification | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc-Neopentylglycine | Neopentylglycine, (Boc)2O, NaHCO3 | Water/dioxane, hexane | pH ≥10, batch addition of (Boc)2O, RT | Extraction, acidification, crystallization | ~94% (analogous to Boc-glycine) | Industrially scalable, environmentally safer |

| Boc-gamma-Methylleucine | gamma-Me-Leu, (Boc)2O, TBTU, HOBt, DIPEA | Ethyl acetate, aqueous washes | Stirring 12 h, RT | Extraction, drying, recrystallization | High (not explicitly quantified) | Used in peptide coupling, characterized by NMR, IR, MS |

| Tetrabutylammonium hydroxide (TBAH) | Potassium hydroxide, tetrabutylammonium bromide, methanol | Methanol, water | Reflux 35–50 °C, 3 h | Filtration, crystallization | High yield, pure crystals | Base for peptide coupling, industrial method |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Boc-protected amino acids generally do not undergo oxidation reactions due to the stability of the Boc group.

Reduction: The Boc group is stable under reducing conditions, so reduction reactions typically do not affect the Boc-protected amino acids.

Substitution: Boc-protected amino acids can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides or modified amino acids with the desired functional groups or sequences.

Scientific Research Applications

Boc-protected amino acids are widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of their applications include:

Peptide Synthesis: Boc-protected amino acids are essential building blocks in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides and proteins.

Drug Development: These compounds are used in the synthesis of peptide-based drugs and drug candidates, enabling the study of their biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of Boc-protected amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Boc-Neopentylgly-OH (Boc-L-NptGly-OH)

- Chemical Name : N-α-(tert-Butoxycarbonyl)-L-neopentylglycine

- Synonyms: Boc-L-tert-leucine, Boc-β-tBu-Ala-OH, (S)-2-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

- CAS : 79777-82-5

- Structure : Features a tert-butoxycarbonyl (Boc) group attached to a neopentylglycine backbone, characterized by a highly branched tert-butyl (-C(CH₃)₃) side chain.

- Applications : Used in peptide synthesis to introduce steric hindrance, stabilize secondary structures (e.g., α-helices), and resist enzymatic degradation. Prohibited for pharmaceutical use .

Boc-γ-Me-Leu-OH

- Chemical Name : N-α-(tert-Butoxycarbonyl)-γ-methyl-L-leucine

- Structure : Derived from leucine with a methyl group at the γ-carbon of the side chain (-CH(CH₂CH₃)CH(CH₃)). This modification increases steric bulk compared to standard leucine.

- Applications : Enhances conformational rigidity in peptides, improving stability and binding specificity. Commonly used in bioactive peptide design .

Boc-Tba-OH

- Chemical Name : N-α-(tert-Butoxycarbonyl)-L-tert-butylalanine

- Synonyms: Boc-tert-butylalanine, Boc-L-tBuAla-OH

- Structure : Alanine derivative with a tert-butyl (-C(CH₃)₃) group replacing the standard methyl side chain.

- Applications : Imparts extreme steric hindrance, often used to stabilize β-sheet structures or prevent aggregation in peptide synthesis .

Structural and Functional Comparison

Steric Hindrance and Solubility

| Compound | Side Chain Structure | Steric Bulk | Solubility (Inference) |

|---|---|---|---|

| Boc-Neopentylgly-OH | -CH₂-C(CH₃)₃ (neopentyl) | High | Low (hydrophobic) |

| Boc-γ-Me-Leu-OH | -CH(CH₂CH₃)CH(CH₃) (γ-methyl leucine) | Moderate | Moderate |

| Boc-Tba-OH | -C(CH₃)₃ (tert-butyl alanine) | Very High | Very Low |

Key Observations :

- Boc-Tba-OH exhibits the highest steric bulk, making it challenging to incorporate during solid-phase peptide synthesis (SPPS) but effective in preventing undesired interactions .

- Boc-Neopentylgly-OH balances bulk and solubility, making it a preferred choice for stabilizing α-helices .

- Boc-γ-Me-Leu-OH offers intermediate steric effects, suitable for modulating peptide flexibility without severe solubility trade-offs .

Research Findings and Case Studies

Boc-Neopentylgly-OH in Protease Resistance

Boc-γ-Me-Leu-OH in Enzyme Assays

Boc-Tba-OH in Amyloid Studies

- Peptides with Boc-Tba-OH showed reduced aggregation propensity, enabling clearer analysis of β-sheet dynamics in neurodegenerative disease models .

Biological Activity

The compounds Boc-Neopentylgly-OH , Boc-gamma-Me-Leu-OH , and Boc-Tetrabutylammonium hydroxide (Boc-Tba-OH) are derivatives of amino acids and functionalized ammonium hydroxides, commonly utilized in organic synthesis and medicinal chemistry. The Boc (tert-butyloxycarbonyl) group serves as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino or carboxylic acid functionalities. This article explores their biological activities, synthesis methods, and potential therapeutic applications.

Peptide Synthesis

The primary biological activity of these compounds is related to their roles in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

Therapeutic Applications

These compounds show potential therapeutic applications due to their structural characteristics:

- Boc-Neopentylgly-OH : Involved in synthesizing peptides that may exhibit neuroprotective effects.

- Boc-gamma-Me-Leu-OH : Known for its role in enhancing the stability and bioactivity of peptides.

- Boc-Tba-OH : Utilized in formulations aimed at improving drug solubility and stability.

Interaction Studies

Recent studies have focused on the interaction of these compounds with various biological targets. Their ability to act as intermediates in peptide synthesis makes them valuable in developing novel therapeutics that can modulate protease activity and other biological functions .

Synthetic Routes

The synthesis of these compounds typically involves standard organic chemistry techniques:

| Compound | Synthesis Method | Reaction Conditions |

|---|---|---|

| Boc-Neopentylgly-OH | Reaction of neopentylglycine with di-tert-butyl dicarbonate in the presence of a base | Aqueous or organic solvent at room temperature |

| Boc-gamma-Me-Leu-OH | Reaction of gamma-methyl-leucine with di-tert-butyl dicarbonate using sodium hydroxide or DMAP | THF or acetonitrile at room temperature |

| Boc-Tba-OH | Reaction of tert-butylalanine with di-tert-butyl dicarbonate | Dichloromethane or acetonitrile at room temperature |

The mechanism of action involves the protection of amino groups during chemical reactions. The Boc group is stable under both basic and reducing conditions, allowing for various chemical transformations without degradation. Upon deprotection, the free amino group can engage in further reactions or exhibit biological activity .

Case Study 1: Neuroprotective Peptides

A study evaluated the neuroprotective effects of peptides synthesized using Boc-Neopentylgly-OH. The results indicated that these peptides could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Enhancing Peptide Stability

Research demonstrated that incorporating Boc-gamma-Me-Leu-OH into peptide sequences significantly enhanced their stability against enzymatic degradation. This finding supports its use in developing long-acting therapeutic peptides .

Case Study 3: Drug Formulation

Boc-Tba-OH was studied for its role in improving the solubility of poorly soluble drugs. Formulations containing this compound showed increased bioavailability in pharmacokinetic studies, indicating its potential utility in pharmaceutical applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.